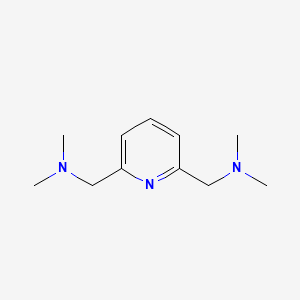

2,6-Bis(dimethylaminomethyl)pyri-dine

Description

2,6-Bis(dimethylaminomethyl)pyridine is a pyridine-derived ligand featuring two dimethylaminomethyl substituents at the 2- and 6-positions of the pyridine ring. This compound is widely utilized in coordination chemistry due to its ability to form stable complexes with transition metals, which are critical for catalysis, material science, and bioinorganic applications . Its tertiary amine groups enhance electron-donating capabilities, while the pyridine backbone provides a rigid framework for stereochemical control.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-[6-[(dimethylamino)methyl]pyridin-2-yl]-N,N-dimethylmethanamine |

InChI |

InChI=1S/C11H19N3/c1-13(2)8-10-6-5-7-11(12-10)9-14(3)4/h5-7H,8-9H2,1-4H3 |

InChI Key |

MGYGVVVDLZIDTB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=NC(=CC=C1)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine typically involves the reaction of 2,6-dimethylpyridine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2,6-dimethylpyridine+formaldehyde+dimethylamine→N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine

Industrial Production Methods: In an industrial setting, the production of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine N-oxide.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes. The dimethylamino groups play a crucial role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

(a) 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine

- Molecular Formula : C₃₃H₄₃N₃ .

- Key Features: Bulky 2,6-diisopropylphenyl groups introduce significant steric hindrance, limiting metal coordination geometries. The imino groups (C=N) enhance π-backbonding with metals like Pd or Pt .

- Applications : Used in olefin polymerization catalysts due to its ability to stabilize high-valent metal centers .

(b) 2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box)

- Structural Data : Features oxazoline rings at the 2- and 6-positions, which act as chiral auxiliaries. The nitrogen atoms in oxazoline participate in metal coordination .

- Thermal Behavior : Differential scanning calorimetry (DSC) studies reveal a melting point of 148–150°C, with decomposition above 250°C, indicating moderate thermal stability .

- Applications : Effective in asymmetric catalysis, such as ruthenium-mediated enantioselective cyclopropanation reactions .

(c) 2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP)

Coordination Chemistry and Metal Complexation

Key Observations :

Functional Group Impact on Reactivity

(a) Electron-Donating vs. Electron-Withdrawing Groups

- Dimethylaminomethyl groups: Enhance electron density on the pyridine ring, promoting oxidative addition reactions in Pd-catalyzed cross-couplings .

- Tosyloxymethyl groups (e.g., 2,6-bis(tosyloxymethyl)pyridine): Increase electrophilicity, making the compound reactive toward nucleophilic substitution .

(b) Thioether vs. Ether Linkages

- Butylthiomethyl/phenylthiomethyl derivatives (e.g., compounds 4 and 5 in ): Exhibit stronger metal-sulfur interactions, useful in inhibiting tyrosinase activity (IC₅₀ values < 10 μM) .

- Benzyloxy derivatives (e.g., 2,6-bis(benzyloxy)pyridine): Ether linkages provide hydrolytic stability but lower binding affinity compared to thioethers .

Thermal and Chemical Stability

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Stability in Acidic Conditions |

|---|---|---|---|

| 2,6-Bis(dimethylaminomethyl)pyridine | 90–92 | >200 | Moderate |

| Py-box | 148–150 | >250 | High |

| 2,6-Bis(bromomethyl)pyridine | 45–47 | N/A | Low (hydrolyzes readily) |

Note: Bromomethyl derivatives () are highly reactive but require careful handling due to toxicity (GHS hazard class 1B) .

Biological Activity

2,6-Bis(dimethylaminomethyl)pyridine (often abbreviated as DMAMP) is a nitrogen-containing heterocyclic compound characterized by its two dimethylaminomethyl substituents at the 2 and 6 positions of the pyridine ring. This unique substitution pattern contributes to its biological activity, particularly in coordination chemistry and catalysis.

Anticancer Potential

Research has indicated that DMAMP and its derivatives exhibit promising anticancer properties. A study highlighted the synthesis of novel dimers incorporating DMAMP, which showed significant cytotoxicity against various cancer cell lines, including MCF7 breast cancer cells. The IC values observed ranged from 3.17 µM to 9.68 µM, indicating considerable potency compared to reference drugs .

Coordination Chemistry

DMAMP has been extensively studied for its role as a ligand in coordination complexes. It forms stable complexes with several metal ions, including uranyl (UO). The geometry of these complexes often features pentagonal bipyramidal coordination, which is crucial for their catalytic activity in biochemical reactions .

Mechanistic Insights

The mechanism of action for DMAMP in biological systems may involve the formation of metal-ligand complexes that mimic natural enzymes. For example, studies have shown that DMAMP can facilitate reactions such as RNA cleavage and transacylation, potentially serving as a model for designing therapeutic agents targeting nucleic acids .

Case Studies

- Antitumor Activity : A study focused on DMAMP derivatives demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. The selectivity index (SI) was significantly high, suggesting that these compounds could be developed into targeted cancer therapies .

- Catalytic Applications : Research involving DMAMP-functionalized calixarene complexes showed enhanced catalytic activity in methanolysis reactions. These findings suggest that DMAMP can serve as an effective catalyst in synthetic organic chemistry .

Comparative Table of Biological Activity

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,6-Bis(dimethylaminomethyl)pyridine | Strong nucleophilicity due to amino groups | Anticancer activity (IC50: 3.17-9.68 µM) |

| Uranyl Complex with DMAMP | Pentagonal bipyramidal coordination | Catalytic activity in RNA cleavage |

| DMAMP Derivatives | Varied structural modifications | Selective cytotoxicity in cancer cells |

Q & A

Q. What purification techniques are optimal for isolating 2,6-Bis(dimethylaminomethyl)pyridine post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.